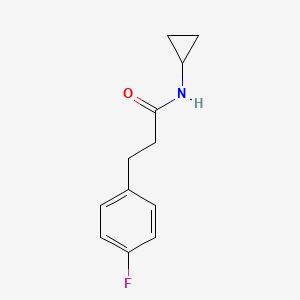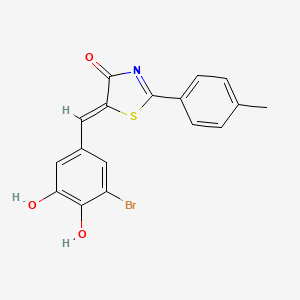![molecular formula C9H15N3O3S B5351559 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B5351559.png)
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is a chemical compound that has been extensively studied for its various scientific research applications. This compound is also known as E-64 or trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane and is a potent inhibitor of cysteine proteases.
Aplicaciones Científicas De Investigación
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has been extensively studied for its scientific research applications. It is a potent inhibitor of cysteine proteases and has been used to study the role of these enzymes in various biological processes. It has been used to study the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine involves the inhibition of cysteine proteases. It irreversibly binds to the active site of these enzymes and prevents them from functioning. This leads to the accumulation of their substrates and ultimately results in cellular dysfunction and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cysteine protease that it inhibits. It has been shown to inhibit cathepsin B, cathepsin L, and calpain in various biological systems. Inhibition of these enzymes has been linked to decreased tumor growth, reduced inflammation, and improved neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in lab experiments is its potency as a cysteine protease inhibitor. It is also relatively stable and can be stored for extended periods of time. One limitation is that it irreversibly binds to the active site of these enzymes, which can make it difficult to study their function in live cells.
Direcciones Futuras
There are several future directions for the study of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine. One direction is the development of more specific inhibitors of cysteine proteases that can selectively target individual enzymes. Another direction is the study of the role of cysteine proteases in other biological processes such as autophagy and lysosomal function. Additionally, the use of this compound in drug discovery and development is an area of active research.
Métodos De Síntesis
The synthesis of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine involves the reaction of 1-ethyl-4-morpholinecarbonyl chloride with 1H-pyrazole-4-sulfonic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by column chromatography.
Propiedades
IUPAC Name |
4-(1-ethylpyrazol-4-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-2-11-8-9(7-10-11)16(13,14)12-3-5-15-6-4-12/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGMGBJUJQMDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-butyl-6-{3-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351491.png)
![2-cyclohexyl-7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5351496.png)

![3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-(phenoxymethyl)-1H-pyrazole](/img/structure/B5351518.png)
![2-(1H-benzimidazol-2-yl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5351532.png)
![4-[4-(4-benzoyl-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5351535.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5351543.png)
![4-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5351551.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide](/img/structure/B5351566.png)
![methyl [5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5351575.png)
![4-methoxy-2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5351581.png)
![5-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5351590.png)